molecular formula C10F8 B166452 Octafluoronaphthalene CAS No. 313-72-4

Octafluoronaphthalene

Cat. No.: B166452
CAS No.: 313-72-4
M. Wt: 272.09 g/mol
InChI Key: JDCMOHAFGDQQJX-UHFFFAOYSA-N
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Description

Octafluoronaphthalene is a fully fluorinated derivative of naphthalene, with the molecular formula C10F8. It is a white crystalline solid known for its high thermal stability and unique chemical properties. This compound is often used as an intermediate in various chemical processes and has applications in multiple fields, including materials science and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluoronaphthalene can be synthesized through the reaction of octachloronaphthalene with a fluoride salt. This reaction typically involves the use of solvents and catalysts to facilitate the process. The reaction conditions are generally mild, making it suitable for industrial production .

Industrial Production Methods: The industrial production of this compound involves the use of octachloronaphthalene as a starting material. The process includes the reaction of octachloronaphthalene with a fluoride salt in the presence of a solvent and catalyst. This method is advantageous due to its simplicity, high yield, and good product quality .

Chemical Reactions Analysis

Types of Reactions: Octafluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of naphthalene, which have applications in different chemical processes .

Comparison with Similar Compounds

Comparison: Octafluoronaphthalene is unique due to its fully fluorinated structure, which imparts high thermal stability and chemical resistance. Compared to hexafluorobenzene and octafluorotoluene, this compound has a more complex structure, leading to different reactivity and applications. Its higher fluorine content also makes it more suitable for specific industrial applications, such as in the production of high-performance materials .

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluoronaphthalene
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InChI

InChI=1S/C10F8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JDCMOHAFGDQQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10F8
Source PubChem
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DSSTOX Substance ID

DTXSID60185221
Record name Perfluoronaphthalene
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Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Octafluoronaphthalene
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CAS No.

313-72-4
Record name Octafluoronaphthalene
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Record name Octafluoronaphthalene
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Record name Perfluoronaphthalene
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Record name Octafluoronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of octafluoronaphthalene?

A1: this compound has the molecular formula C10F8 and a molecular weight of 272.07 g/mol.

Q2: How can vibrational spectroscopy be used to study this compound?

A2: Raman and infrared spectroscopy have been used to investigate the vibrational modes of OFN in various states, including powder, solution, vapor, and crystal planes. These studies help to understand the molecule's structure and dynamics. []

Q3: How does fluorination impact the molecular properties of naphthalene?

A3: Fluorination significantly alters naphthalene's properties. For instance, this compound exhibits a reversed polarity compared to naphthalene, leading to unique supramolecular interactions. [] Additionally, the C-F bond in OFN exhibits different polarization and quadrupole moments compared to the C-H bond in naphthalene. []

Q4: What is the nature of the interaction between this compound and aromatic hydrocarbons?

A4: this compound forms strong, non-covalent interactions with aromatic hydrocarbons, primarily driven by arene-perfluoroarene interactions. These interactions lead to the formation of highly ordered structures, often characterized by alternating stacks of OFN and the aromatic hydrocarbon. [, , ]

Q5: Can you provide examples of these interactions and their structural motifs?

A5: Certainly. OFN forms 1:1 complexes with various polyaromatic hydrocarbons, including anthracene, phenanthrene, pyrene, and triphenylene. These complexes exhibit infinite stacks of alternating molecules. [] Similar stacking motifs are observed in co-crystals of OFN with fluorene, 9,10-dihydrophenanthrene, biphenyl, biphenylene, diphenylacetylene, and tetrathiafulvalene. [, , , ]

Q6: Does the size and shape of the aromatic hydrocarbon affect the formation of these structures?

A6: While specific geometric preferences exist, the arene-perfluoroarene interaction is surprisingly robust. Studies have shown that OFN can accommodate a range of aromatic hydrocarbons with different sizes and shapes, forming stable complexes. []

Q7: What is the significance of these interactions in materials science?

A7: These interactions are valuable tools in crystal engineering. By co-crystallizing OFN with other molecules, researchers can control the arrangement of molecules in the solid state, influencing the material's properties and functionality. [, , ]

Q8: Are there examples of OFN being used to enhance the properties of materials?

A8: Yes, OFN has been explored as a solid additive in organic solar cells. The addition of OFN, without thermal annealing, led to improved power conversion efficiency, enhanced current density, and increased fill factor in these devices. []

Q9: Can this compound participate in charge transfer interactions?

A9: While the arene-perfluoroarene interactions are generally considered non-covalent, OFN can engage in charge transfer interactions under specific conditions. For example, charge transfer complexes were observed between OFN and 4-(dimethylamino)pyridine, exhibiting characteristic UV/VIS spectral bands. []

Q10: How does the solvent environment influence the photochemical behavior of this compound?

A10: The photochemical behavior of OFN with conjugated dienes displays solvent dependence. In non-polar solvents, exciplexes are formed, while in polar solvents, solvated charge-transfer complexes or ion pairs are observed, suggesting a solvent-induced potential surface crossing. []

Q11: Can this compound undergo chemical reactions?

A11: Yes, OFN can undergo various chemical transformations. For example, it reacts with lithium dialkylamides to yield polykis(dialkylamino)naphthalenes, showcasing its potential in synthesizing strongly basic "proton sponges." []

Q12: What is unique about the reactivity of this compound with secondary amines?

A12: Interestingly, the reaction of OFN with secondary amines like dimethylamine, pyrrolidine, or piperidine leads to exclusive substitution of the β-fluorine atoms, yielding naphthalene derivatives with four NR2 groups. []

Q13: Can you elaborate on the use of this compound in C-F bond activation reactions?

A13: OFN serves as a substrate in C-F bond activation studies. For instance, its reaction with [Ni(COD)2] and PEt3 yields a complex where OFN coordinates to nickel in an η2 fashion. This complex further converts to a C-F activation product. []

Q14: How does the coordination of this compound to a metal center affect its structure?

A14: Coordination to a metal center can significantly distort the OFN molecule. For example, in the complex with nickel, the coordinated OFN exhibits distortions compared to the free ligand, as observed in its crystal structure. []

Q15: Are there other examples of C-F bond activation reactions involving this compound?

A15: Yes, the reaction of OFN with N-heterocyclic carbene (NHC)-stabilized nickel(0) complexes results in C-F activation. This reaction shows high chemo- and regioselectivity, primarily activating the C-F bond para to the substituent on the OFN ring. []

Q16: What is the role of computational chemistry in understanding these reactions?

A16: Computational methods, such as Density Functional Theory (DFT) calculations, provide valuable insights into the mechanisms of these reactions. They allow researchers to explore reaction pathways, identify intermediates, and calculate activation energies, contributing significantly to understanding the reactivity of OFN. [, , ]

Q17: What is known about the crystal structure of this compound?

A17: this compound crystallizes in the monoclinic system with the space group P21/c. Its crystal structure has been extensively studied using X-ray diffraction techniques, revealing details about molecular packing and intermolecular interactions. [, , ]

Q18: Does this compound exhibit any phase transitions in the solid state?

A18: Yes, OFN undergoes a solid-state phase transition at low temperatures. This transition involves a change in unit cell parameters while retaining the same space group symmetry (P21/c). [, ]

Q19: What is the mechanism of this phase transition?

A19: The phase transition is believed to involve a shearing mechanism, where molecules slide past each other along a specific crystallographic direction. This shearing movement leads to reorientation of the molecules while maintaining the same space group symmetry. []

Q20: How has molecular dynamics been used to study the dynamics in solid this compound?

A20: Atomistic molecular dynamics simulations have provided valuable insights into the dynamic processes in solid OFN. These simulations have elucidated the nature of molecular rotations and their associated energy barriers, complementing experimental findings from NMR and X-ray diffraction. []

Q21: What is the significance of studying these phase transitions?

A21: Understanding these transitions provides fundamental insights into the nature of intermolecular interactions and their influence on the physical properties of molecular solids. This knowledge is crucial for designing materials with tailored properties for specific applications. []

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